
Depsidomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Depsidomycin exhibits potent antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique structure, characterized by ester bonds in its amide backbone, enhances its stability and biological activity.
Table 1: Antimicrobial Efficacy of this compound Against Mycobacterium tuberculosis
Strain Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Susceptible Strains | 8 μg/mL | |
Multidrug-Resistant Strains | 16 μg/mL |
Recent studies have demonstrated that this compound analogues maintain or improve this activity, making them promising candidates for new anti-tuberculosis therapies. The mechanism of action is believed to involve inhibition of essential bacterial enzymes involved in fatty acid synthesis, similar to other known anti-TB drugs.
Drug Development
This compound's structural characteristics have made it a focal point in drug discovery. Its cyclic nature and the presence of multiple stereogenic centers allow for the synthesis of various analogues with enhanced pharmacological profiles.
Case Study: Synthesis and Evaluation of this compound Analogues
A study conducted by researchers synthesized several this compound analogues and evaluated their cytotoxicity and antibacterial efficacy. The results indicated that certain modifications led to increased potency against resistant strains while maintaining low toxicity levels in mammalian cell lines .
Immunosuppressive Properties
In addition to its antimicrobial effects, this compound has been shown to possess immunosuppressive properties. This aspect is particularly relevant for therapeutic applications in conditions where modulation of the immune response is desired, such as autoimmune diseases or during organ transplantation.
Table 2: Immunosuppressive Effects of this compound
Study Focus | Observed Effect | Reference |
---|---|---|
In vitro T-cell assays | Inhibition of T-cell proliferation | |
Animal models | Reduced graft rejection rates |
Radiolabeling for Diagnostic Imaging
Recent advancements have explored the potential of radiolabeling this compound derivatives for non-invasive diagnostic imaging. A proof-of-concept study successfully synthesized a radiolabeled analogue using gallium-68, demonstrating its feasibility for PET imaging applications . This approach could enhance the visualization of infections or tumors where this compound's antimicrobial properties are beneficial.
Q & A
Q. Basic: What are the key structural characteristics of Depsidomycin and its analogs, and how are they determined experimentally?
Methodological Answer:
this compound is a cyclic heptapeptide with stereoisomers (e.g., Depsidomycins B and C) distinguished by amino acid substitutions and configurations. Structural elucidation involves:
- High-resolution mass spectrometry (HR-ESI-MS) for molecular formula confirmation.
- 1D/2D NMR spectroscopy to identify amino acid sequences and substitutions (e.g., isoleucine vs. valine in this compound B vs. C) .
- Advanced Marfey’s method and GITC derivatization with LC/MS analysis to determine absolute configurations of amino acids (e.g., D-configuration in valine, leucine, and threonine residues) .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across studies?
Methodological Answer:
Contradictions often arise from methodological variability. Strategies include:
- Critical appraisal of study design : Assess allocation concealment, blinding, and randomization (e.g., trials with inadequate concealment may exaggerate treatment effects by 30–41% ).
- Replication studies : Reproduce synthesis and bioassays under controlled conditions (e.g., stereochemical purity verification via Marfey’s method ).
- Meta-analysis frameworks : Apply Cochrane guidelines to systematically evaluate bias and heterogeneity in pharmacological data .
Q. Basic: What synthetic strategies are employed for this compound analogs?
Methodological Answer:
Analog synthesis involves:
- Solid-phase peptide synthesis (SPPS) : For linear peptide chain assembly, followed by macrolactonization to form the cyclic structure .
- Convergent strategies : Modular assembly of peptide fragments to reduce synthetic complexity.
- Quality control : LC/MS and NMR to validate intermediate and final product integrity .
Advanced: What methodological frameworks are recommended for formulating mechanistic research questions on this compound?
Methodological Answer:
Use structured frameworks to ensure rigor:
- PICOT : Define Population (e.g., bacterial strains), Intervention (this compound dosage), Comparison (existing antibiotics), Outcome (MIC values), and Timeframe .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., investigating resistance mechanisms in Mycobacterium tuberculosis) .
- Scoping reviews : Map existing literature to identify mechanistic gaps (e.g., anti-tubercular activity pathways) .
Q. Basic: How to conduct a systematic review of this compound’s pharmacological effects?
Methodological Answer:
Follow evidence synthesis protocols:
- Cochrane Handbook guidelines : Define inclusion/exclusion criteria, assess risk of bias (e.g., Schulz et al.’s criteria for trial quality ), and perform meta-analyses .
- Data extraction : Prioritize studies with transparent methodologies (e.g., double-blinding, adequate sample sizes) .
- Scoping studies : Use Arksey and O’Malley’s framework to preliminarily assess research breadth before full systematic review .
Q. Advanced: What challenges arise in stereochemical determination of this compound analogs, and how are they addressed?
Methodological Answer:
Challenges include overlapping NMR signals and non-canonical amino acids (e.g., piperazic acid). Solutions:
- 2D NMR (COSY, NOESY) : Resolve spatial correlations between protons in complex structures .
- Enantioselective analysis : Combine Marfey’s reagent (L/D-FDAA) with LC/MS to differentiate S/R configurations in piperazic acid .
- Crystallography : X-ray diffraction for unambiguous configuration assignment (if crystals are obtainable).
Q. Basic: How to ensure reproducibility in this compound synthesis and bioactivity assays?
Methodological Answer:
- Protocol standardization : Document SPPS conditions (e.g., coupling reagents, resin types) and macrolactonization steps .
- Data transparency : Share raw NMR/MS spectra and chromatograms in supplementary materials.
- Negative controls : Include reference compounds (e.g., known antibiotics) in bioassays to validate experimental setups .
Q. Advanced: How can researchers optimize experimental design for studying this compound’s pharmacokinetics?
Methodological Answer:
- Lipinski’s Rule of Five : Predict absorption/permeability using computational tools (e.g., logP, molecular weight) .
- In vitro models : Use Caco-2 cells for intestinal permeability assays.
- Pharmacokinetic modeling : Integrate in vitro data with in silico tools (e.g., PBPK models) to estimate bioavailability and dosing regimens.
Eigenschaften
CAS-Nummer |
131956-33-7 |
---|---|
Molekularformel |
C38H65N9O9 |
Molekulargewicht |
792 g/mol |
IUPAC-Name |
2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide |
InChI |
InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51) |
InChI-Schlüssel |
QCUFYOBGGZSFHY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Kanonische SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Synonyme |
depsidomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.